molecular formula C23H20N2O4 B10900240 N'-[(Z)-(4-ethoxy-2-hydroxyphenyl)methylidene]-9H-xanthene-9-carbohydrazide

N'-[(Z)-(4-ethoxy-2-hydroxyphenyl)methylidene]-9H-xanthene-9-carbohydrazide

Cat. No.: B10900240
M. Wt: 388.4 g/mol
InChI Key: ZSPGIQUFXZQONQ-OYKKKHCWSA-N
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Description

N’~9~-[(Z)-1-(4-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic hydrocarbon, and a hydrazide functional group, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~9~-[(Z)-1-(4-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE typically involves the condensation reaction between a xanthene derivative and a hydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis process. Additionally, advanced purification techniques, such as chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N’~9~-[(Z)-1-(4-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the xanthene core or the hydrazide moiety are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthene oxides, while reduction could produce xanthene hydrazines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the xanthene core or hydrazide moiety.

Scientific Research Applications

N’~9~-[(Z)-1-(4-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes and pigments, where its xanthene core imparts vibrant colors to the final products.

Mechanism of Action

The mechanism of action of N’~9~-[(Z)-1-(4-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~9~-[(Z)-1-(4-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE stands out due to its xanthene core, which imparts unique photophysical properties, making it useful in applications such as fluorescence microscopy and dye synthesis. Its hydrazide moiety also allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological and industrial applications.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

N-[(Z)-(4-ethoxy-2-hydroxyphenyl)methylideneamino]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C23H20N2O4/c1-2-28-16-12-11-15(19(26)13-16)14-24-25-23(27)22-17-7-3-5-9-20(17)29-21-10-6-4-8-18(21)22/h3-14,22,26H,2H2,1H3,(H,25,27)/b24-14-

InChI Key

ZSPGIQUFXZQONQ-OYKKKHCWSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=N\NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O

Origin of Product

United States

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